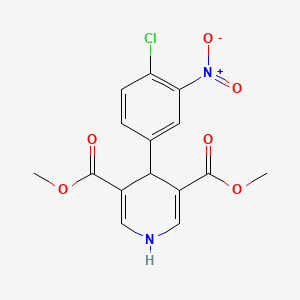
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 4-chloro-3-nitrophenyl group and two ester groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 4-amino-3-nitrophenyl derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which may further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(4-bromo-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 4-(4-fluoro-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the chloro and nitro groups, which confer distinct reactivity and biological activity compared to its analogs. The chloro group enhances its electrophilic character, making it more reactive in substitution reactions, while the nitro group contributes to its potential pharmacological properties.
Properties
Molecular Formula |
C15H13ClN2O6 |
|---|---|
Molecular Weight |
352.72 g/mol |
IUPAC Name |
dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H13ClN2O6/c1-23-14(19)9-6-17-7-10(15(20)24-2)13(9)8-3-4-11(16)12(5-8)18(21)22/h3-7,13,17H,1-2H3 |
InChI Key |
SMJXTSSZQLSHBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















